5-Methyl-4-phenyl-2-thiazolamine

描述

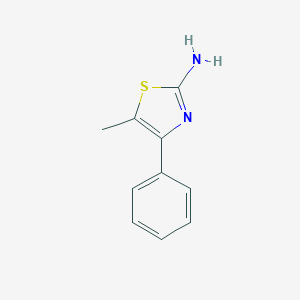

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQOROHFFYFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184734 |

Source

|

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-67-2 |

Source

|

| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-5-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30709-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-phenyl-2-thiazolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-4-phenyl-2-thiazolamine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its solubility, lipophilicity, and ionization constants, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, it explores the potential mechanism of action of this class of compounds, focusing on relevant signaling pathways in cancer, to support further research and development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section summarizes the key properties of this compound. While experimental data for some parameters are limited, computed values from reliable sources are provided to guide formulation and experimental design.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | --INVALID-LINK--[1] |

| CAS Number | 30709-67-2 | --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Molecular Formula | C₁₀H₁₀N₂S | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 190.26 g/mol | --INVALID-LINK--[2] |

| Melting Point | 122-126 °C | --INVALID-LINK--[2] |

| Appearance | Pale yellow crystals | --INVALID-LINK--[3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA (LogP) | 2.7 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 67.2 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Note on Solubility and pKa:

Similarly, a precise experimental pKa value has not been found in the reviewed literature. The 2-aminothiazole (B372263) moiety suggests a basic character. The pKa of related 2-aminothiazole derivatives can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry[8][9][10][11].

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a standard assay for evaluating its cytotoxic activity.

Synthesis of this compound via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives.[12][13] This reaction involves the condensation of an α-haloketone with a thiourea.

Workflow for Hantzsch Thiazole Synthesis:

References

- 1. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methyl-4-phenylthiazole 97% | 30709-67-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Methyl-4-phenyl-1,3-thiazol-2-amine | CAS#:30709-67-2 | Chemsrc [chemsrc.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

The 5-Methyl-4-phenyl-2-thiazolamine Scaffold: A Cornerstone for Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Methyl-4-phenyl-2-thiazolamine serves as a pivotal structural scaffold in the development of targeted therapeutics, particularly in the realm of oncology. While the core molecule itself is primarily a building block, its derivatives have been identified as potent inhibitors of key cellular signaling pathways, demonstrating significant anti-proliferative and pro-apoptotic effects. This technical guide delves into the primary mechanisms of action attributed to derivatives of the this compound core, with a focus on their role as inhibitors of Aurora and MAPK-interacting kinases. We will explore the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Mitotic Kinases

The most extensively documented mechanism of action for derivatives based on the this compound scaffold is the potent inhibition of Aurora kinases A and B. These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is a common feature in many human cancers.

The Aurora Kinase Signaling Pathway

Aurora kinases A and B play distinct but complementary roles in cell division. Aurora A is associated with centrosome maturation and separation, as well as mitotic entry. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

Derivatives of this compound, such as the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, act as ATP-competitive inhibitors of both Aurora A and B.[1][2] By binding to the kinase domain, these compounds prevent the phosphorylation of critical downstream substrates, such as histone H3.[2] The inhibition of these kinases leads to a cascade of cellular defects, including failed cytokinesis, endoreduplication, and the formation of polyploid cells, ultimately culminating in apoptosis.[1][2]

Quantitative Data: Kinase Inhibition and Cytotoxicity

The potency of these compounds has been quantified through various biochemical and cell-based assays. The data clearly demonstrates nanomolar efficacy against the target kinases and significant cytotoxic effects against cancer cell lines.

| Compound Name | Target | Assay Type | Potency (Kᵢ) | Reference |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | Biochemical | 8.0 nM | [1][2] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora B | Biochemical | 9.2 nM | [1][2] |

| Compound Name/Derivative | Cell Line | Assay Type | Potency (IC₅₀) | Reference |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | A549 | Cytotoxicity | 23.30 µM | [3][4] |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | NIH/3T3 | Cytotoxicity | >1000 µM | [3][4] |

Secondary Mechanism: Inhibition of MAPK-Interacting Kinase 2 (Mnk2)

Another class of derivatives, the 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones, has been identified as potent inhibitors of Mnk2.[5] Mnk kinases (Mnk1 and Mnk2) are downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Phosphorylated eIF4E is crucial for the translation of key proteins involved in tumor growth and survival, such as the anti-apoptotic protein Mcl-1.

By inhibiting Mnk2, these thiazole (B1198619) derivatives prevent eIF4E phosphorylation, leading to a decrease in Mcl-1 levels and the subsequent induction of apoptosis in cancer cells.[5]

Experimental Protocols

The elucidation of these mechanisms relies on a suite of standardized biochemical and cellular assays.

Aurora Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (Kᵢ or IC₅₀) of a test compound against recombinant Aurora A and B kinases.

Methodology:

-

Reaction Setup: Assays are typically performed in 96- or 384-well plates. Each well contains a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a specific concentration of recombinant human Aurora A or B kinase, and a peptide substrate (e.g., Kemptide).

-

Compound Addition: The test compound, serially diluted in DMSO, is added to the wells.

-

Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled [γ-³³P]ATP tracer.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured onto a filter membrane (e.g., phosphocellulose). Unincorporated [γ-³³P]ATP is washed away.

-

Quantification: The amount of incorporated radiolabel on the filter is measured using a scintillation counter. The results are expressed as a percentage of the activity of a vehicle control (DMSO) and plotted against the compound concentration to determine the IC₅₀ value. Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Cellular Histone H3 Phosphorylation Assay

Objective: To measure the inhibition of Aurora B kinase activity within cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., HCT116, HeLa) are seeded in plates and allowed to adhere. Cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours). A mitotic arresting agent like nocodazole (B1683961) may be used to enrich the mitotic cell population.

-

Cell Lysis: Cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHH3). A primary antibody for total Histone H3 or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection and Analysis: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate. The band intensities are quantified using densitometry software. The ratio of pHH3 to the loading control is calculated and normalized to the vehicle-treated control.

Conclusion

The this compound scaffold is a highly valuable pharmacophore in modern drug discovery. Its derivatives have been unequivocally shown to target and potently inhibit critical oncogenic kinases, including Aurora kinases A/B and Mnk2. The primary mechanism of action involves the disruption of mitosis and the downregulation of pro-survival proteins, leading to cancer cell death. The quantitative data and established experimental protocols provide a robust framework for the continued development and optimization of new therapeutic agents based on this versatile chemical core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and proteins involved in mitotic progression.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |

| Dasatinib | - | - | K562 (Leukemia) | 0.011 | |

| Alpelisib | - | - | Breast Cancer | - | |

| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | - | K563 (Leukemia) | 16.3 | |

| Compound 20 | 2-aminothiazole with lipophilic substituents | - | H1299 (Lung Cancer) | 4.89 | |

| Compound 20 | 2-aminothiazole with lipophilic substituents | - | SHG-44 (Glioma) | 4.03 | |

| Compound 13 | ethyl 2-substituted-aminothiazole- 4-carboxylate derivative | - | RPMI-8226 (Leukemia) | 0.08 | |

| Compound 73b | 2-aminothiazole unit | H1299 (Lung Cancer) | 4.89 | ||

| Compound 73b | 2-aminothiazole unit | SHG-44 (Glioma) | 4.03 | ||

| Compound 84 | 2-aminothiazole derivative | CK1δ | 0.040 | ||

| Compound 85 | 2-aminothiazole derivative | CK1δ | 0.042 | ||

| Compound 88 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [5] | |

| INH1 | N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide | Breast Cancer Cell Lines | 10-21 | [6] | |

| Compound 32 | 4-aryl-N-arylcarbonyl-2-aminothiazole | MDA-MB-231 (Breast Cancer) | 0.0163-0.0427 | [4] |

Key Signaling Pathways in Anticancer Activity

Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[3] By inhibiting CDK2, these compounds can arrest the cell cycle at the G1/S transition, leading to the suppression of cancer cell proliferation.[3][7]

The interaction between Hec1 and Nek2 is critical for proper chromosome segregation during mitosis.[8][9] Certain 2-aminothiazole derivatives can disrupt this interaction, leading to mitotic catastrophe and apoptosis in cancer cells.[4][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

2-aminothiazole derivative stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11] Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[13][14] Their mechanisms of action often involve the inhibition of essential enzymes in microbial metabolic pathways.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2-aminothiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 121d | S. aureus 29213 (Gram-positive) | 2-128 | [5] |

| Compound 121d | E. coli (Gram-negative) | 2-128 | [5] |

| Compound 124 | S. aureus (Gram-positive) | 4-16 | [5] |

| Compound 124 | S. epidermidis (Gram-positive) | 4-16 | [5] |

| Compound 160a-f | Antibacterial and antifungal activity | - | [15] |

| Compound 2a | S. epidermidis (MDR) | 250 | [16] |

| Compound 2b | S. epidermidis (MDR) | 250 | [16] |

| Compound 2d | S. aureus (MDR) | 250 | [16] |

| Compound 2g | S. aureus (MDR) | 250 | [16] |

| Compound 2a | P. aeruginosa (MDR) | 375 | [16] |

| Compound 2b | P. aeruginosa (MDR) | 375 | [16] |

| Compound 2d | E. coli (MDR) | 375 | [16] |

| Compound 2g | E. coli (MDR) | 375 | [16] |

| Compound 6b | M. tuberculosis H37Ra | 3.13 | [17] |

| Compound 7b | M. tuberculosis H37Ra | 3.13 | [17] |

| Compound B9 | C. albicans | 1-16 | [18] |

Key Signaling Pathways in Antimicrobial Activity

MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[19][20] 2-Aminothiazole derivatives can inhibit MurB, thereby disrupting cell wall synthesis and leading to bacterial cell death.[19]

References

- 1. researchhub.com [researchhub.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biolabtests.com [biolabtests.com]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay [protocols.io]

- 13. asm.org [asm.org]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Methyl-4-phenyl-2-thiazolamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-4-phenyl-2-thiazolamine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related heterocyclic compounds. The guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for 2-aminothiazole (B372263) derivatives and related substituted thiazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Phenyl-H | 7.2 - 7.5 | Multiplet | Protons of the phenyl ring. |

| Methyl-H (C5-CH₃) | 2.2 - 2.4 | Singlet | The proton of the methyl group on the thiazole (B1198619) ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 (C-NH₂) | 166 - 170 | |

| Thiazole C4 | 148 - 152 | |

| Thiazole C5 | 110 - 120 | |

| Phenyl C (quaternary) | 130 - 135 | |

| Phenyl C | 125 - 130 | Multiple signals expected. |

| Methyl C (C5-CH₃) | 10 - 15 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak |

| C=N Stretch (thiazole ring) | 1610 - 1640 | Strong |

| C=C Stretch (aromatic/thiazole) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 650 - 750 | Weak |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 190 | [M]⁺ | Molecular ion peak for C₁₀H₁₀N₂S. |

| 113 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

| 98 | [C₄H₄N₂S]⁺ | Thiazole ring fragment with the methyl group. |

| 77 | [C₆H₅]⁺ | Phenyl group. |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data. The following are generalized protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Ensure the sample is completely dissolved before analysis.[1]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker or JEOL) operating at a proton frequency of 300 MHz or higher is recommended.[1]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher).[1]

-

Acquisition :

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile. For techniques like LC-MS, the sample will be introduced via a liquid chromatography system.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition (for LC-MS with ESI) :

-

Ionization Mode : Positive ion mode is generally more sensitive for this compound due to the presence of basic nitrogen atoms.[1]

-

Mass Range : Scan from m/z 50 to 500.[1]

-

Capillary Voltage : Typically in the range of 3-5 kV.[1]

-

Nebulizer Gas : Nitrogen, at a pressure suitable for the specific instrument.[1]

-

Drying Gas : Nitrogen, at a temperature of 250-350 °C.[1]

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic analysis of a chemical compound like this compound.

Logical Relationship of Spectroscopic Techniques

This diagram outlines the logical relationship between different spectroscopic techniques and the structural information they provide for the characterization of this compound.

References

The Enduring Legacy of 4-Phenyl-2-aminothiazoles: A Centennial Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of biologically active compounds. Its journey, spanning over a century, began with a fundamental synthetic reaction and has culminated in the development of life-saving therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 4-phenyl-2-aminothiazoles. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways modulated by these remarkable molecules, offering a vital resource for researchers engaged in the exploration and application of this versatile heterocyclic system.

The Genesis: Hantzsch Thiazole (B1198619) Synthesis

The history of 4-phenyl-2-aminothiazoles is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives, a reaction that now bears his name.[1][2][3] The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[1][4] Specifically for the synthesis of 4-phenyl-2-aminothiazole, the reaction involves the condensation of an α-haloacetophenone, such as 2-bromoacetophenone (B140003) or phenacyl bromide, with thiourea (B124793).[4] This foundational reaction, dating back to the late 19th century, proved to be robust and high-yielding, establishing it as the classical and most widely adopted method for accessing this class of compounds.[4]

The fundamental mechanism of the Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetophenone, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 4-phenyl-2-aminothiazole.

Evolution of a Classic: Modern Synthetic Methodologies

While the Hantzsch synthesis remains a cornerstone, the 20th and 21st centuries have witnessed significant advancements aimed at improving its efficiency, environmental footprint, and substrate scope. These modern adaptations have focused on the use of alternative energy sources, catalysts, and one-pot procedures.

Microwave-Assisted Synthesis

A significant leap forward in the synthesis of 4-phenyl-2-aminothiazoles has been the application of microwave irradiation.[5][6][7] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[5][6] For instance, microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been shown to produce yields of up to 95% in just 30 minutes.[5][8]

Catalytic Approaches

The use of various catalysts has further refined the Hantzsch synthesis. Both acid and base catalysts can be employed to facilitate the condensation and dehydration steps.[9] More recently, the focus has shifted towards greener and more sustainable catalytic systems. Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been successfully used in one-pot, multi-component syntheses of Hantzsch thiazole derivatives, offering the advantages of high yields (79-90%), mild reaction conditions, and catalyst reusability.[10][11] Other catalytic systems, including copper silicate (B1173343) and ammonium-12-molybdophosphate, have also been reported to efficiently promote the synthesis of 2-aminothiazoles.[12][13]

Quantitative Analysis of Synthetic Methods

The evolution of synthetic methodologies for 4-phenyl-2-aminothiazoles is best illustrated by comparing the quantitative data from various approaches. The following table summarizes the reported yields and reaction conditions for the synthesis of 4-phenyl-2-aminothiazole and its derivatives using different methods.

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Classical Hantzsch | 2-Bromoacetophenone, Thiourea | Reflux in Ethanol | ~58% | [6] |

| Classical Hantzsch | Acetophenone, Thiourea, Iodine | Reflux | Not specified | [14] |

| Microwave-Assisted | 2-Hydroxy-5-methyl acetophenone, Thiourea, I₂/Br₂ | Microwave (110W), 6-8 min | 90% | [6] |

| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave (90°C), 30 min, Methanol (B129727) | 95% | [5][8] |

| Catalytic (Heterogeneous) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Conventional heating or ultrasonic irradiation | 79-90% | [10][11] |

| One-Pot Synthesis | Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide, Reflux in EtOAc | 68-90% | [15] |

Experimental Protocols

Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole (B127512)

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the mixture through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a watch glass and allow it to air dry to obtain the crude product.[4]

Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole Derivatives

Materials:

-

Substituted phenacyl bromide (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (5 mL)

-

Copper silicate catalyst (10 mol%)

Procedure:

-

In a round bottom flask, add the substituted phenacyl bromide, thiourea, and copper silicate catalyst to ethanol.

-

Reflux the reaction mixture at 78°C.

-

Monitor the progress of the reaction by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to isolate the catalyst.

-

Pour the filtrate over crushed ice to precipitate the solid product.

-

Isolate the crude product by filtration and purify by recrystallization from hot ethanol.[12]

Biological Significance and Signaling Pathways

The enduring interest in 4-phenyl-2-aminothiazoles stems from their broad spectrum of biological activities. Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[16][17][18] A particularly significant area of application is in the development of kinase inhibitors for cancer therapy.[17][19][20]

Inhibition of Kinase Signaling Pathways

Many 4-phenyl-2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and adhesion.[14] The 2-aminothiazole (B372263) scaffold has been identified as a novel template for the development of potent pan-Src kinase inhibitors.[19] A prime example is Dasatinib , a clinically approved anticancer drug that contains a 2-aminothiazole core.[17][19] Dasatinib effectively inhibits the activity of Src family kinases, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival.[3][21][22]

Caption: Inhibition of the Src signaling pathway by Dasatinib.

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[1][23][24][25] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 2-aminothiazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby exerting anti-angiogenic effects.[17] The inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][23][24]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The journey of 4-phenyl-2-aminothiazoles from their discovery in the late 19th century to their current status as a cornerstone of modern drug discovery is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. The foundational Hantzsch synthesis has proven to be a remarkably adaptable and resilient reaction, evolving over time to meet the demands of contemporary chemistry. The diverse biological activities exhibited by this scaffold, particularly in the realm of kinase inhibition, have solidified its importance in the development of targeted therapies for cancer and other diseases. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of 4-phenyl-2-aminothiazoles, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this privileged structure promises to unveil new therapeutic opportunities and further enrich its already impressive legacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole, 4-octyl-2-phenyl- | 607360-75-8 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 14. Src family kinase - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Dasatinib - Proteopedia, life in 3D [proteopedia.org]

- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 21. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 22. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on 5-Methyl-4-phenyl-2-thiazolamine Structural Analogs and Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 5-methyl-4-phenyl-2-thiazolamine and its structural analogs and derivatives as potential anticancer agents. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying signaling pathways involved in their therapeutic effects.

Core Compound and Its Significance

This compound serves as a key pharmacophore in the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer drugs. The structural versatility of the thiazole (B1198619) ring allows for modifications that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Synthesis of Structural Analogs

The synthesis of this compound derivatives often involves a multi-step process. A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thiourea (B124793) or its derivatives. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides are synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives.

Representative Synthetic Protocol: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

This intermediate is a key building block for a variety of analogs. A general synthetic procedure is as follows:

-

Step 1: Synthesis of this compound. A mixture of 1-phenyl-1-propanone and thiourea is reacted in the presence of a suitable oxidizing agent, such as iodine, in a solvent like ethanol. The reaction mixture is heated under reflux. Upon cooling, the product, this compound hydroiodide, precipitates and is collected by filtration. The free base is obtained by neutralization with an appropriate base, such as sodium bicarbonate.

-

Step 2: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or dioxane), chloroacetyl chloride is added dropwise at a low temperature (0-5 °C). A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours at room temperature. The resulting product, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, is then isolated by filtration and can be purified by recrystallization.

Biological Activity and Quantitative Data

Numerous studies have evaluated the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound ID | R Group (Substitution on acetamide) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -S-(1-methyl-1H-imidazol-2-yl) | A549 (Lung) | >1000 | [1] |

| 1b | -S-(1-methyl-1H-tetrazol-5-yl) | A549 (Lung) | 23.30 ± 0.35 | [1] |

| 1b | -S-(1-methyl-1H-tetrazol-5-yl) | NIH/3T3 (Fibroblast) | >1000 | [1] |

| 2a | 4-Fluorophenyl | SKNMC (Neuroblastoma) | >25 | [2] |

| 2b | 4-Chlorophenyl | SKNMC (Neuroblastoma) | 22.3 ± 1.89 | [2] |

| 2c | 4-Nitrophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |

| 2d | 3-Chlorophenyl | Hep-G2 (Liver) | 11.6 ± 0.12 | [2] |

Mechanism of Action: Induction of Apoptosis and PI3K/Akt Pathway Inhibition

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation. Furthermore, evidence suggests that these compounds may exert their effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.

Apoptosis Induction

Studies have shown that treatment with these thiazole derivatives leads to characteristic morphological and biochemical changes associated with apoptosis. These include cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (B164497) on the cell surface. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers and is associated with tumor progression and drug resistance. Some 5-phenylthiazol-2-amine (B1207395) derivatives have been identified as inhibitors of this pathway.[3][4] By blocking the activity of PI3K, these compounds prevent the phosphorylation and activation of Akt, a key downstream effector. This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Annexin V-FITC/PI Staining for Apoptosis Quantification

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5][6]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins, such as caspases, Bcl-2, and Bax.

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.[7][8][9]

Visualizations

Experimental Workflow for Anticancer Activity Screening

Caption: A typical workflow for the synthesis and evaluation of novel anticancer compounds.

Proposed Signaling Pathway of Action

References

- 1. researchgate.net [researchgate.net]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 5-Methyl-4-phenyl-2-thiazolamine and Its Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to 5-Methyl-4-phenyl-2-thiazolamine and its derivatives. While public data on the specific parent compound, this compound, is limited, extensive research on its substituted analogues has revealed significant potential in oncology. This document outlines the typical screening workflow, key experimental protocols, and data interpretation based on published studies of closely related molecules.

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the kinase inhibitor Dasatinib.[1] Derivatives of this core are evaluated for a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory effects.[1][2][3]

General In Vitro Screening Workflow

A standard cascade for evaluating novel chemical entities like this compound derivatives involves a multi-stage process. This begins with broad cytotoxicity screening, followed by target-specific assays and selectivity profiling to identify promising lead compounds for further development.

Caption: A typical in vitro screening workflow for novel compounds.

Anticancer Activity of N-(5-methyl-4-phenylthiazol-2-yl) Derivatives

A key study by Evren et al. investigated a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer properties.[4][5] The compounds were evaluated for cytotoxicity against the A549 human lung adenocarcinoma cell line and the non-cancerous NIH/3T3 mouse fibroblast cell line to determine selectivity.

The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay. A lower IC₅₀ value indicates higher potency. The selectivity index (SI) is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells), with a higher value indicating greater selectivity for cancer cells.

| Compound ID | Substitution | A549 IC₅₀ (µM)[4][5] | NIH/3T3 IC₅₀ (µM)[4][6] | Selectivity Index (SI) |

| 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio] | 30.63 ± 0.47 | > 1000 | > 32.6 |

| 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio] | 23.30 ± 0.35 | > 1000 | > 42.9 |

| Cisplatin | (Reference Drug) | 18.23 ± 0.25 | 115.50 ± 1.52 | 6.3 |

Data sourced from Evren et al. (2019).[4][5]

This protocol is adapted from the methodology used to evaluate the anticancer activity of 5-methyl-4-phenylthiazole derivatives.[4][7]

-

Cell Culture: A549 (human lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: The test compounds are first dissolved in DMSO to create stock solutions.[7] Serial dilutions are then prepared in the culture medium and added to the wells. A vehicle control (DMSO) is included. The plates are incubated for an additional 24-48 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Apoptosis Induction

To understand the mechanism behind the observed cytotoxicity, further assays are conducted to determine if the compounds induce programmed cell death (apoptosis).

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Caption: Workflow for assessing apoptosis via flow cytometry.

This protocol provides a general framework for assessing apoptosis.[7]

-

Cell Treatment: Seed and treat A549 cells with the test compound at its predetermined IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells using trypsin, then wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Studies on N-(5-methyl-4-phenylthiazol-2-yl) derivatives showed they induced apoptosis in A549 cells, though to a lesser extent than the reference drug, cisplatin.[4][5]

Potential Molecular Targets and Signaling Pathways

The 2-aminothiazole scaffold is a well-known "kinase hinge-binder," suggesting that protein kinases are a probable target class for these compounds.[8] For example, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the BCR-Abl kinase and SRC family kinases. A plausible mechanism of action for cytotoxic this compound derivatives could involve the inhibition of key kinases in pro-survival signaling pathways, such as the MAPK/ERK pathway, leading to apoptosis.

Caption: Potential inhibition of the MAPK/ERK pathway by a thiazole (B1198619) derivative.

Further screening against a panel of purified kinases would be necessary to confirm the specific molecular target(s) and elucidate the precise mechanism of action.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Methyl-4-phenyl-2-thiazolamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-4-phenyl-2-thiazolamine, with a specific focus on its solubility and stability. Understanding these parameters is critical for the advancement of research and development involving this compound, ensuring its effective and reliable application in various scientific contexts. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and established analytical methodologies to provide robust frameworks for its characterization.

Core Physicochemical Properties

This compound is a heterocyclic amine featuring a thiazole (B1198619) core, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its structure, incorporating both a phenyl and a methyl group, influences its solubility and stability profiles.

| Property | Value | Source |

| CAS Number | 30709-67-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂S | [1][3] |

| Molecular Weight | 190.26 g/mol | [1][3] |

| Appearance | Solid (crystalline) | [1] |

| Melting Point | 122-126 °C | [1] |

Solubility Profile

The solubility of a compound is a determining factor in its formulation, bioavailability, and utility in various experimental assays. Based on the general characteristics of thiazole derivatives and related aromatic compounds, a qualitative solubility profile for this compound can be projected. The presence of the phenyl group suggests a degree of lipophilicity, while the 2-amino group can contribute to solubility in polar and protic solvents, particularly under acidic conditions where it can be protonated.

A kinetic study involving a similar compound, 2-amino-5-methyl-4-phenylthiazole, was conducted in acetonitrile (B52724), indicating its solubility in this polar aprotic solvent. For a related derivative, 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid, it was noted to be sparingly soluble in water but soluble in polar aprotic solvents like DMF and DMSO, with DMSO being preferred for biological assays.[4]

Table of Expected Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | Favorable interactions with the polar functional groups of the molecule. |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The amino group can form hydrogen bonds, but the phenyl and methyl groups may limit extensive solubility in water. Solubility is expected to be higher in alcohols than in water. |

| Nonpolar | Hexane, Toluene | Poorly Soluble | The molecule's overall polarity is likely too high for significant solubility in nonpolar solvents. |

| Acidic Aqueous Solutions | Dilute HCl | Increased Solubility | Protonation of the amino group can form a more soluble salt. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, DMSO, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is a critical component of this assessment, providing insights into the intrinsic stability of the molecule.[5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] The typical degradation range targeted in such studies is 5-20%.[9][10]

Based on the known chemistry of the 2-aminothiazole (B372263) scaffold, this compound is likely susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[11][12][13]

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Method | Typical Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 60 °C |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 60 °C |

| Oxidative Degradation | 3-30% H₂O₂ | Room temperature |

| Thermal Degradation | Dry heat | 60-80 °C |

| Photostability | UV and visible light | ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²) |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at 60 °C and sample at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at 80 °C. Sample at various time points. Also, expose the stock solution to the same conditions.

-

Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity and detecting the formation of new chromophores. LC-MS can be employed for the identification of degradation products.

Caption: General workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantification of this compound and for stability-indicating assays.[14][15] A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

Proposed HPLC Method Parameters (Starting Point)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution may be necessary to resolve degradation products)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV-Vis spectral scan of the compound (likely in the range of 250-300 nm).

-

Injection Volume: 10 µL

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to defined signaling pathways. However, the 2-aminothiazole scaffold is a privileged structure in drug discovery and has been incorporated into molecules targeting a wide range of biological targets, including kinases, receptors, and enzymes.[5] Should this compound be investigated for its biological activity, pathway analysis would be a crucial subsequent step.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While compound-specific quantitative data is limited, the provided protocols and theoretical framework offer a robust starting point for comprehensive characterization. The experimental workflows and analytical methods described herein are based on established pharmaceutical industry practices and regulatory guidelines, ensuring a scientifically sound approach to evaluating the physicochemical properties of this and similar molecules.

References

- 1. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2 [sigmaaldrich.com]

- 2. 5-Methyl-4-phenyl-1,3-thiazol-2-amine | CAS#:30709-67-2 | Chemsrc [chemsrc.com]

- 3. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid | Benchchem [benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrpp.com [ijrpp.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-4-phenyl-2-thiazolamine: A Scaffolding Approach for Kinase Inhibition in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 5-Methyl-4-phenyl-2-thiazolamine as a potential kinase inhibitor. While direct and extensive kinase profiling data for this specific compound is limited in publicly accessible literature, its structural analogs have demonstrated significant inhibitory activity against key oncogenic kinases, particularly Aurora kinases and MAP kinase-interacting kinases (Mnks). This guide consolidates the available biological data on close derivatives, outlines detailed experimental protocols for assessing kinase inhibition, and visualizes the relevant signaling pathways, providing a foundational resource for researchers interested in exploring the therapeutic potential of the this compound core.

Introduction: The Promise of the 2-Aminothiazole Scaffold

The thiazole (B1198619) ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which has been identified as a crucial component in a wide array of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has therefore become a major focus in modern drug discovery.

This compound represents a fundamental structure within the broader class of 2-aminothiazole-based kinase inhibitors. Its derivatives have shown promise in targeting critical kinases involved in cell cycle regulation and signal transduction.

Kinase Inhibition Profile: Insights from Structural Analogs

One notable example is the derivative 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , a potent inhibitor of Aurora kinases A and B.[1][2] Another class of related compounds, 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives , has been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[3]

Furthermore, a study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are direct derivatives of the core compound, has demonstrated cytotoxic effects against cancer cell lines.[4]

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the available quantitative data for key derivatives of the this compound scaffold.

| Compound/Derivative | Target Kinase/Cell Line | Activity Type | Value | Reference |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora Kinase A | K_i | 8.0 nM | [2] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora Kinase B | K_i | 9.2 nM | [2] |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Carcinoma) | IC_50 | 23.30 µM | [4] |

Key Signaling Pathways

The known targets of this compound derivatives, Aurora kinases and Mnk2, are integral components of crucial cellular signaling pathways that regulate cell division and protein synthesis, respectively.

The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5][6] Their overexpression is linked to tumorigenesis and resistance to chemotherapy.[5] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[6][7]

The Mnk2 Signaling Pathway

MAP kinase-interacting kinases (Mnks), including Mnk1 and Mnk2, are activated by the MAPK signaling pathway (p38 and ERK) and play a crucial role in protein synthesis by phosphorylating the eukaryotic initiation factor 4E (eIF4E).[8][9] The phosphorylation of eIF4E is a critical step in cap-dependent translation initiation, a process often hijacked by cancer cells to promote their growth and survival.

Experimental Protocols

To facilitate the investigation of this compound and its analogs as kinase inhibitors, this section provides detailed methodologies for in vitro kinase inhibition assays for both Aurora kinases and Mnk2.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available assay kits and is designed to measure the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.1 mg/ml BSA, 2 mM DTT)

-

This compound or its derivatives dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-